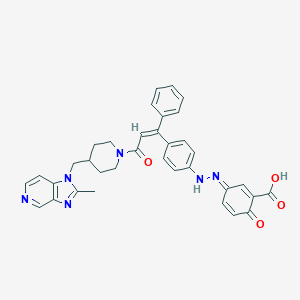

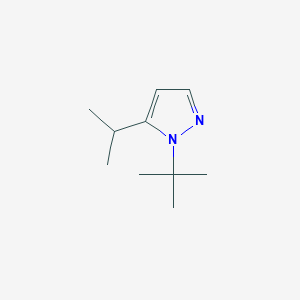

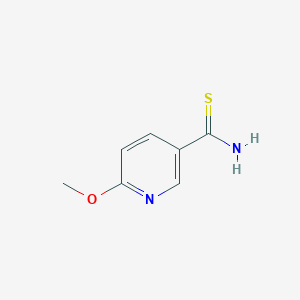

![molecular formula C17H17ClO5S B066488 Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate CAS No. 175202-86-5](/img/structure/B66488.png)

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate involves intricate steps and methodologies. For instance, compounds like ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate were synthesized and characterized by their IR and NMR spectra, showcasing the complex synthesis routes such compounds can undergo (L. Baolin et al., 2007). Additionally, the synthesis of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate through condensation, reduction, and substitution reactions further highlights the synthetic versatility and complexity of these molecules (Li Bao-lin, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, has been elucidated using single-crystal X-ray structure analysis, revealing nearly coplanar arrangements of atoms and complex molecular interactions (L. Baolin et al., 2007). These insights into the molecular structure contribute significantly to understanding the chemical behavior and potential applications of such compounds.

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate the reactivity and functional versatility of the ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate scaffold. Studies such as the efficient synthesis of related compounds for potential biological applications show the importance of understanding the chemical reactions these compounds can undergo (M. Altowyan et al., 2022).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are essential for their practical application in various fields. The detailed crystal structure analysis provides critical insights into the physical characteristics that influence the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for modifications, are crucial for exploiting these compounds in synthetic chemistry and other applications. For example, the synthesis and characterization of compounds like ethyl 2-(4-aminophenoxy) acetate highlight the exploration of their chemical properties for further functionalization and application in creating novel molecules (M. Altowyan et al., 2022).

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The study by Ilyasov et al. (2020) on the ABTS/PP decolorization assay highlights the importance of understanding the reaction pathways of antioxidants, which can form coupling adducts with ABTS radical cations. This study provides insight into the complex interactions and transformations that similar chemical compounds might undergo in various reactions, emphasizing the need for further elucidation of these processes in scientific research (Ilyasov et al., 2020).

Environmental Behavior and Photodegradation

Phenoxy acids, to which the compound of interest is structurally related, have been extensively studied for their behavior in aquatic environments. Muszyński et al. (2019) reviewed the occurrence, transformation, and photochemical removal methods of phenoxy acids, highlighting their solubility in water and the significant role of microbial decomposition and photodegradation in reducing their concentrations in aquatic ecosystems. This research emphasizes the environmental fate of chemically related compounds and the effectiveness of advanced oxidation processes in their degradation (Muszyński et al., 2019).

Sorption and Soil Interaction

The interaction of phenoxy herbicides with soil and minerals was reviewed by Werner et al. (2012), focusing on the sorption behavior of these compounds. The study compiled data on soil-water distribution coefficients and discussed the influence of soil parameters on the sorption of phenoxy herbicides, which is relevant for understanding the environmental behavior of similar compounds. The review suggests that soil organic matter and iron oxides are significant sorbents for these chemicals, highlighting the importance of such interactions in the environmental fate of related compounds (Werner et al., 2012).

properties

IUPAC Name |

ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO5S/c1-2-22-17(19)11-23-16-6-4-3-5-13(16)12-24(20,21)15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZCGMLGGSQSCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381189 |

Source

|

| Record name | Ethyl {2-[(4-chlorobenzene-1-sulfonyl)methyl]phenoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate | |

CAS RN |

175202-86-5 |

Source

|

| Record name | Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl {2-[(4-chlorobenzene-1-sulfonyl)methyl]phenoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

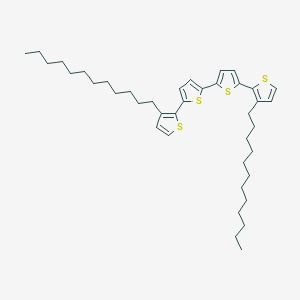

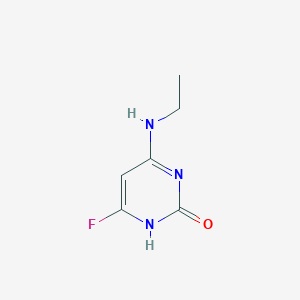

![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)

![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)